molecular formula C14H18N2O3 B2544763 ethyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate CAS No. 923104-24-9

ethyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate

Cat. No.: B2544763
CAS No.: 923104-24-9
M. Wt: 262.309
InChI Key: RJXCKWZYIONZAY-UHFFFAOYSA-N
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Description

Ethyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a pyrrolidinone ring attached to a phenyl group, which is further linked to an ethyl carbamate moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate typically involves the reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran for several hours until the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are not observed in other compounds with similar individual components.

Properties

IUPAC Name

ethyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-19-14(18)15-11-7-6-10(2)12(9-11)16-8-4-5-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXCKWZYIONZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)C)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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